molecular formula C12H16INO B1445805 4-(4-Iodophenoxy)-1-methylpiperidine CAS No. 1430471-76-3

4-(4-Iodophenoxy)-1-methylpiperidine

Cat. No. B1445805
CAS RN: 1430471-76-3
M. Wt: 317.17 g/mol
InChI Key: ROETWRYEPPEZBA-UHFFFAOYSA-N
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Description

“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .


Physical And Chemical Properties Analysis

It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Structural and Conformational Studies

4-(4-Iodophenoxy)-1-methylpiperidine and its derivatives have been a subject of interest in structural chemistry. Studies have focused on understanding the molecular structure, crystal packing, and conformational behavior of these compounds. For instance, research on 4-hydroxy-1-methylpiperidine betaine, a related derivative, revealed insights into its crystal structure, conformations, and hydrogen bonding patterns (Dega-Szafran et al., 2009). Additionally, NMR studies of similar derivatives provided detailed information on their conformations and magnetic isotropic shielding tensors (Dega-Szafran, Dulewicz, & Szafran, 2006).

Safety and Hazards

The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-Iodophenoxy)-1-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the modulation of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation and other physiological processes . Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as receptors and enzymes. This binding can lead to either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of this compound can result in toxic effects, such as liver and kidney damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The metabolic pathways of this compound can influence its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes.

properties

IUPAC Name

4-(4-iodophenoxy)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROETWRYEPPEZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.